molecular formula C17H17BrClNO B2481570 8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2194907-66-7

8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2481570
CAS No.: 2194907-66-7
M. Wt: 366.68
InChI Key: IXDWUGBUYYDAFT-UHFFFAOYSA-N
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Description

8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including organocatalysis and intramolecular cyclization reactions . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of both bromine and chlorine atoms in its structure, which can significantly influence its reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO/c18-12-3-6-16(19)15(9-12)17(21)20-13-4-5-14(20)8-11(7-13)10-1-2-10/h3,6,9,13-14H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDWUGBUYYDAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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